

# Phase 1 Clinical Trial Results of DS-8895a: A Comparative Analysis

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## Compound of Interest

Compound Name: DS-8895

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This guide provides a comprehensive comparison of the Phase 1 clinical trial results for **DS-8895a**, an investigational antibody-drug conjugate, with other EphA2-targeting agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **DS-8895a**'s performance and to provide supporting experimental data.

## Overview of DS-8895a and Competitor Landscape

**DS-8895a** is a humanized anti-EphA2 IgG1 monoclonal antibody designed to exert its anti-tumor effect through antibody-dependent cellular cytotoxicity (ADCC).[1] The EphA2 receptor is a tyrosine kinase that is overexpressed in various solid tumors and is associated with poor prognosis, making it an attractive therapeutic target.[2][3]

The development of **DS-8895a** was ultimately halted due to limited therapeutic efficacy and low tumor uptake observed in Phase 1 trials.[4][5] This guide will compare the publicly available Phase 1 data of **DS-8895a** with other EphA2-targeting agents that have entered clinical development, including MEDI-547, BT5528, and the multi-kinase inhibitor Dasatinib.

## Comparative Analysis of Phase 1 Clinical Trial Data

The following tables summarize the key findings from the Phase 1 clinical trials of **DS-8895a** and its competitors.

## Table 1: Safety and Tolerability

Drug	Trial Identifier	Dose Range	Maximum Tolerated Dose (MTD)	Key Adverse Events (AEs)	Dose-Limiting Toxicities (DLTs)
DS-8895a	NCT02004717	0.1 - 20 mg/kg Q2W	Not reached	Infusion-related reactions (51.4%), Grade ≥3 drug-related AEs (8.1%)[6][7]	Grade 4 platelet count decreased (1 patient at 20 mg/kg)[6]
DS-8895a	NCT02252211	1, 3, 10, or 20 mg/kg Q2W	Not reported	No treatment-related adverse events reported[4]	No dose-limiting toxicities reported[4]
MEDI-547	NCT00796055	0.08 mg/kg Q3W	Not determined (trial terminated)	Bleeding and coagulation events, increased liver enzymes, decreased hemoglobin[8][9][10]	Not applicable (dose escalation not pursued)[8][9][10]
BT5528	NCT04180371	2.2 mg/m <sup>2</sup> QW to 10.0 mg/m <sup>2</sup> Q2W	6.5 mg/m <sup>2</sup> Q2W (Recommended Phase 2 Dose)	Nausea (44.4%), diarrhea (35.6%), fatigue (33.3%), neutropenia (Grade ≥3, 22.2%)[7]	Hyperglycemia (Grade 3)[7]

Dasatinib	Multiple (not specific to EphA2 targeting in solid tumors)	N/A	N/A	Fluid retention, diarrhea, headache, skin rash, nausea, hemorrhage, fatigue, dyspnea[11]	N/A
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**Table 2: Preliminary Efficacy**

Drug	Trial Identifier	Tumor Types	Best Overall Response
DS-8895a	NCT02004717	Advanced solid tumors, Gastric/Esophageal cancer	1 Partial Response (PR), 13 Stable Disease (SD)[6]
DS-8895a	NCT02252211	Advanced EphA2-positive cancers	Stable Disease (SD) in Cohort 1, Progressive Disease (PD) in Cohort 2[4]
MEDI-547	NCT00796055	Relapsed/refractory solid tumors	1 Stable Disease (SD), 5 Progressive Disease (PD)[8][9]
BT5528	NCT04180371	Advanced solid tumors	Overall Response Rate (ORR): 8.9% (4 PRs); Disease Control Rate (DCR): 44.4%[7]
Dasatinib	Multiple	CML, Ph+ ALL	High rates of cytogenetic and molecular response in hematologic malignancies[12]

## Experimental Protocols

### DS-8895a Phase 1 Trial (NCT02004717) Methodology

This was a two-step, open-label, multicenter, dose-escalation and dose-expansion study.[13]

- Step 1 (Dose Escalation): Patients with advanced solid tumors received **DS-8895a** at escalating doses (0.1, 0.3, 1, 3, 10, and 20 mg/kg) administered intravenously every 2 weeks.[13] The primary objective was to determine the MTD and recommended dose for Step 2.
- Step 2 (Dose Expansion): Patients with EphA2-positive gastric or esophageal cancer received **DS-8895a** at the recommended dose from Step 1.[13]
- Key Assessments: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity were evaluated.

### DS-8895a Phase 1 Bioimaging Trial (NCT02252211)

#### Methodology

This was a Phase 1, open-label, dose-escalation study to evaluate the safety, biodistribution, and tumor uptake of **DS-8895a**.[6][14]

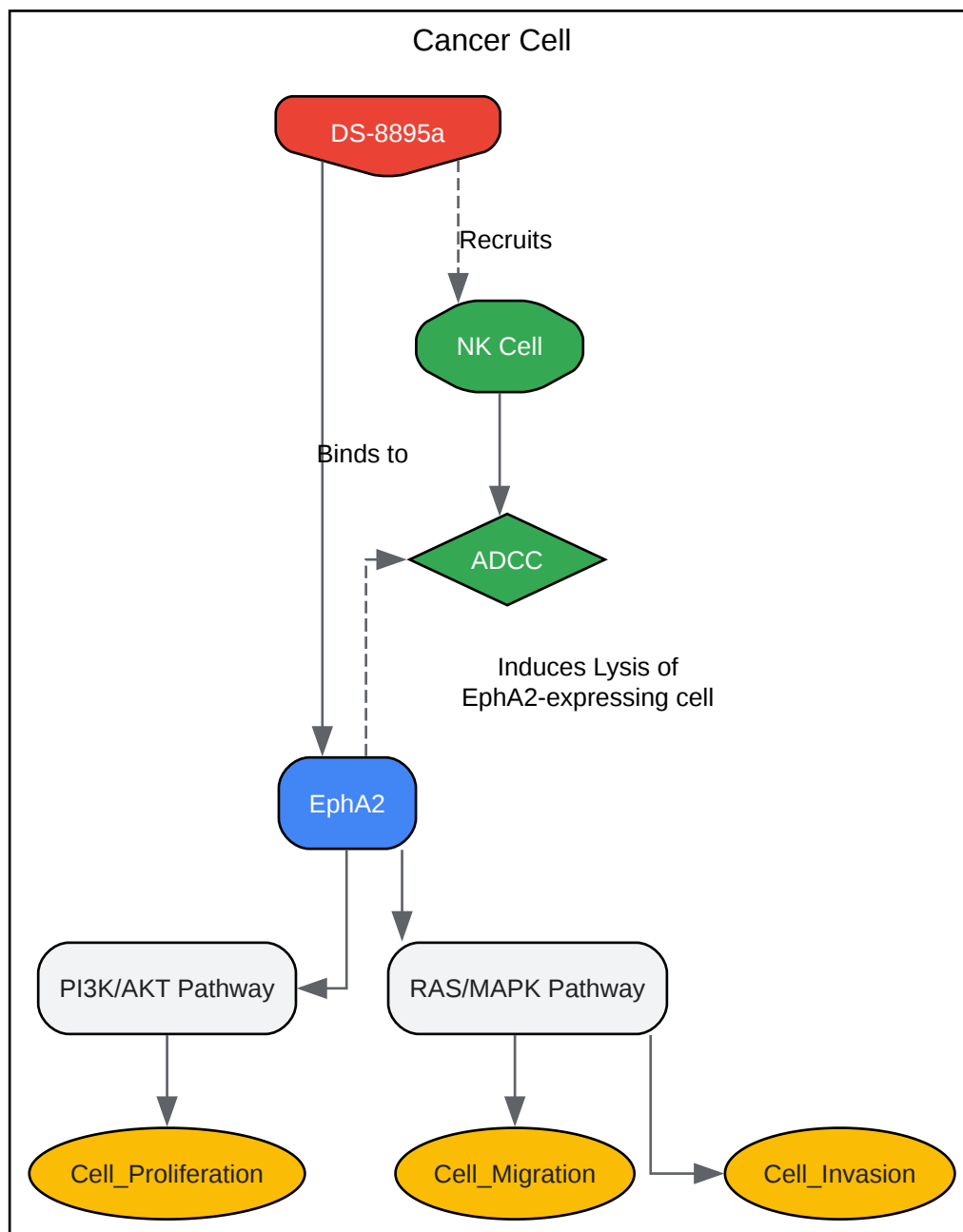
- Study Design: Patients with advanced EphA2-positive cancers received **DS-8895a** at doses of 1, 3, 10, or 20 mg/kg every 2 weeks.[6][14]
- Bioimaging: All patients underwent positron emission tomography (PET) imaging after receiving a trace amount of 89Zr-labeled **DS-8895a** to assess tumor uptake and biodistribution.[4][14]
- Key Assessments: Safety, pharmacokinetics, anti-tumor efficacy, and correlation of imaging findings with EphA2 expression and clinical response.

## Signaling Pathways and Experimental Workflows

### EphA2 Signaling Pathway in Cancer

The following diagram illustrates the simplified EphA2 signaling pathway in cancer. In many tumors, EphA2 is overexpressed and its signaling becomes ligand-independent, promoting cell proliferation, migration, and invasion. **DS-8895a** targets the EphA2 receptor on the surface of cancer cells.

EphA2 Signaling Pathway in Cancer

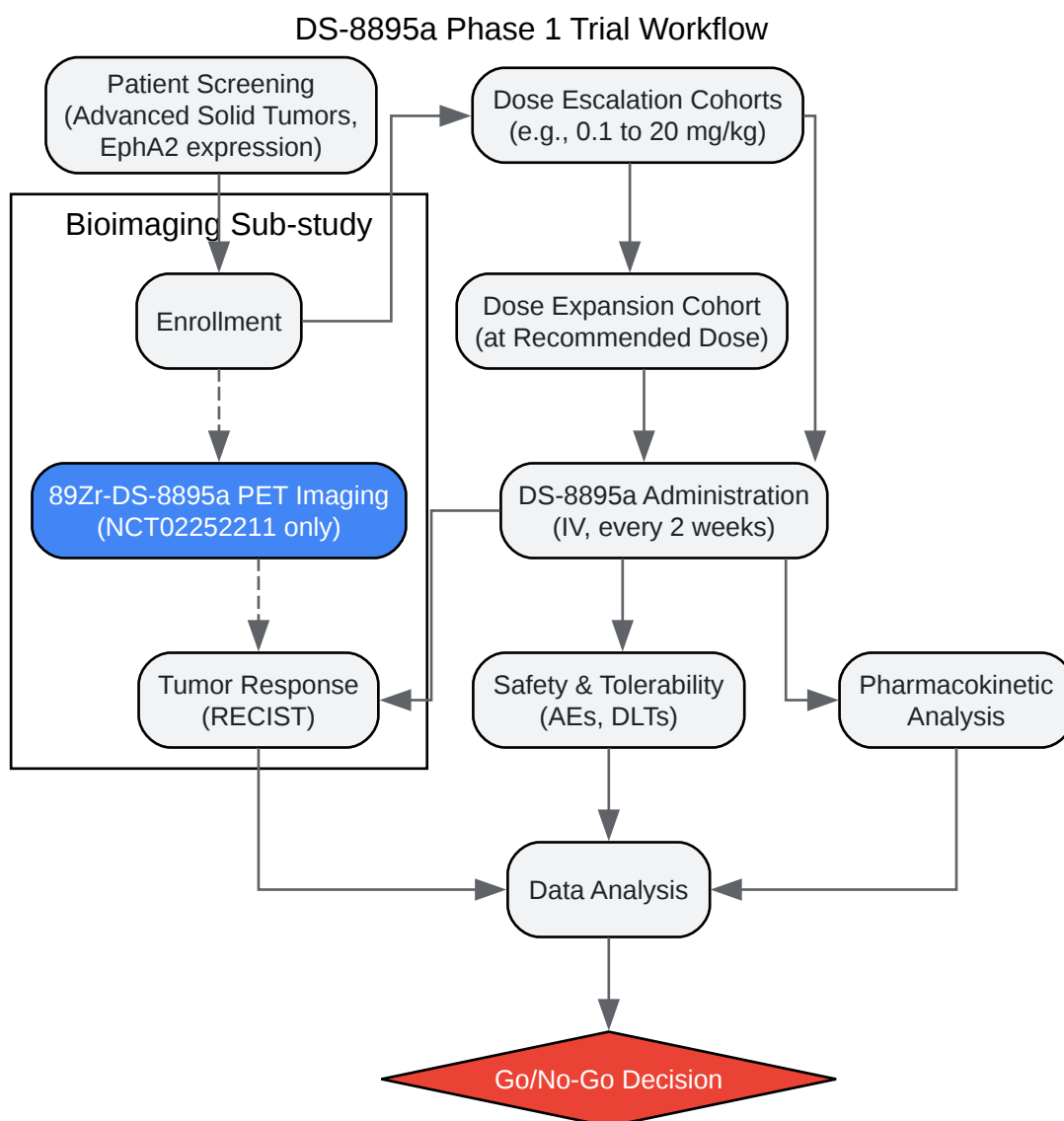


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Caption: Simplified EphA2 signaling pathway and the mechanism of action of **DS-8895a**.

## DS-8895a Phase 1 Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase 1 clinical trials for **DS-8895a**.



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Caption: General workflow of the **DS-8895a** Phase 1 clinical trials.

## Conclusion

The Phase 1 clinical trials of **DS-8895a** demonstrated a manageable safety profile but failed to show significant clinical activity, ultimately leading to the discontinuation of its development. The accompanying bioimaging study revealed low tumor uptake, providing a potential explanation for the lack of efficacy.[4][5]

Comparison with other EphA2-targeting agents reveals a challenging landscape for this therapeutic target. The antibody-drug conjugate MEDI-547 was terminated due to safety concerns, specifically bleeding events.[8][9][10] More recently, the bicycle toxin conjugate BT5528 has shown some preliminary anti-tumor activity with a manageable safety profile in its Phase 1 trial.[7] Dasatinib, a multi-kinase inhibitor with activity against EphA2, is approved for hematologic malignancies, but its specific contribution through EphA2 inhibition in solid tumors is not fully elucidated.[11][15]

The collective data suggest that while EphA2 remains a compelling target, the development of effective and safe therapeutics has been challenging. Future efforts may need to focus on optimizing drug delivery to the tumor, exploring novel therapeutic modalities, and better patient selection strategies based on EphA2 expression and tumor biology.

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